Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate
CAS No.:
Cat. No.: VC13620310
Molecular Formula: C12H10BrF3O2
Molecular Weight: 323.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrF3O2 |
|---|---|
| Molecular Weight | 323.10 g/mol |
| IUPAC Name | ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate |
| Standard InChI | InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |
| Standard InChI Key | GVBGGDBGUKPIEX-JXMROGBWSA-N |
| Isomeric SMILES | CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/C(F)(F)F |
| SMILES | CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Systematic Nomenclature
The compound’s systematic IUPAC name is ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate, with the molecular formula C₁₂H₁₀BrF₃O₂ and a molecular weight of 329.12 g/mol. Its structure comprises:
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A 4-bromophenyl group at the β-position of the α,β-unsaturated ester.
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A trifluoromethyl (CF₃) group at the γ-position.
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An ethyl ester moiety at the carbonyl terminus.
Key stereoelectronic features include:
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The electron-withdrawing CF₃ group, which polarizes the double bond, enhancing electrophilicity at the β-carbon .
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The bromine atom on the phenyl ring, which introduces steric bulk and potential for halogen bonding .
Synthesis and Manufacturing
Synthetic Strategies
While no direct synthesis routes for this compound are documented, plausible methodologies can be inferred from analogous systems:
Knoevenagel Condensation
A two-step approach may involve:
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Formation of the α,β-unsaturated ester: Condensation of 4-bromobenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine .
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Bromination: Electrophilic addition of bromine at the α-position, though regioselectivity must be controlled to avoid over-halogenation .
Cross-Coupling Reactions
Palladium-catalyzed coupling between ethyl 4,4,4-trifluorobut-2-enoate and 4-bromophenylboronic acid could install the aryl group :
Industrial-Scale Production Challenges
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Regioselectivity: Competing reactions at the double bond (e.g., bromination vs. trifluoromethyl group stabilization) require precise temperature and solvent control .
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Purification: High-boiling-point solvents like dimethylformamide (DMF) may complicate distillation, necessitating chromatography .
Physicochemical Properties
Experimental Data from Analogous Compounds
Spectroscopic Characteristics
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¹H NMR: Expected signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester OCH₂), and δ 6.8–7.6 ppm (aromatic protons) .
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O) and 670 cm⁻¹ (C-Br stretch) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The 4-bromophenyl group directs incoming electrophiles to the meta position due to the bromine’s -I effect. For example, nitration would yield a 3-nitro-4-bromophenyl derivative .
Nucleophilic Attack at the α-Position
The electron-deficient double bond undergoes Michael addition with amines or thiols:
This reactivity is exploited in drug discovery to create β-amino esters .
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield ethyl 3-(4-bromophenyl)-4,4,4-trifluorobutanoate, a saturated analog with altered pharmacokinetic properties .
Research Gaps and Future Directions
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Stereochemical Control: Developing asymmetric synthesis routes to access enantiopure forms for chiral drug candidates.
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Biological Screening: Testing against cancer cell lines and microbial pathogens to identify lead compounds.
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Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.
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